N,N-Dimethyl-1-(thiazol-2-yl)ethanamine
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Overview
Description
N,N-Dimethyl-1-(thiazol-2-yl)ethanamine is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-(thiazol-2-yl)ethanamine typically involves the reaction of thiazole derivatives with dimethylamine. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Hantzsch synthesis or other optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1-(thiazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
N,N-Dimethyl-1-(thiazol-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(thiazol-2-yl)ethanamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- N-Methyl-1-(thiazol-2-yl)ethanamine
- 1-(Thiazol-2-yl)ethanamine
- N,N-Diethyl-1-(thiazol-2-yl)ethanamine
Comparison: N,N-Dimethyl-1-(thiazol-2-yl)ethanamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to N-Methyl-1-(thiazol-2-yl)ethanamine, the dimethyl substitution may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy .
Properties
Molecular Formula |
C7H12N2S |
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Molecular Weight |
156.25 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C7H12N2S/c1-6(9(2)3)7-8-4-5-10-7/h4-6H,1-3H3 |
InChI Key |
NYKZWMFDSPFAHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)N(C)C |
Origin of Product |
United States |
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